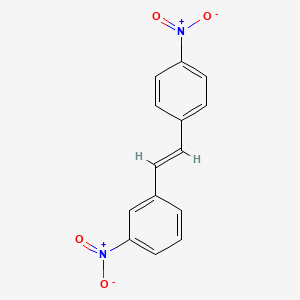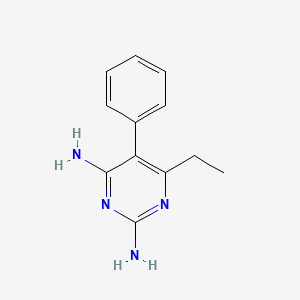
5-Phenyl-6-ethyl-2,4-diaminopyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diamino-5-phenyl-6-ethylpyrimidine is an organic compound belonging to the class of aminopyrimidines and derivatives. These compounds contain an amino group attached to a pyrimidine ring, which is a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions . The chemical formula for 2,4-Diamino-5-phenyl-6-ethylpyrimidine is C₁₂H₁₄N₄ .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-5-phenyl-6-ethylpyrimidine typically involves the reaction of acetylacetone and β-ketocarboxylic acid esters with dicyandiamide in the presence of a catalyst such as nickel acetate (Ni(OAc)₂) . The reaction conditions are optimized to achieve high yields, often involving temperatures around 70°C .
Industrial Production Methods
Industrial production methods for 2,4-Diamino-5-phenyl-6-ethylpyrimidine are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-5-phenyl-6-ethylpyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidines .
Scientific Research Applications
2,4-Diamino-5-phenyl-6-ethylpyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of various chemical intermediates and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-Diamino-5-phenyl-6-ethylpyrimidine involves its interaction with molecular targets such as thymidylate synthase . This enzyme is crucial for DNA synthesis, and inhibition of thymidylate synthase can disrupt DNA replication and cell division . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,4-Diamino-5-phenyl-6-ethylpyrimidine include:
Trimethoprim: An antibacterial drug with a similar diaminopyrimidine core.
Methotrexate: An anticancer drug with a folate-like structure.
Uniqueness
2,4-Diamino-5-phenyl-6-ethylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes like thymidylate synthase makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
27653-49-2 |
|---|---|
Molecular Formula |
C12H14N4 |
Molecular Weight |
214.27 g/mol |
IUPAC Name |
6-ethyl-5-phenylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H14N4/c1-2-9-10(8-6-4-3-5-7-8)11(13)16-12(14)15-9/h3-7H,2H2,1H3,(H4,13,14,15,16) |
InChI Key |
XREDUPOVEQDQQS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC(=N1)N)N)C2=CC=CC=C2 |
Key on ui other cas no. |
27653-49-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


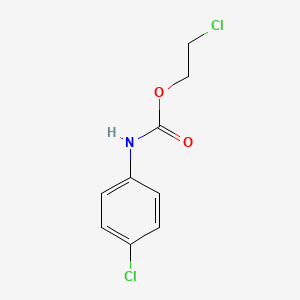
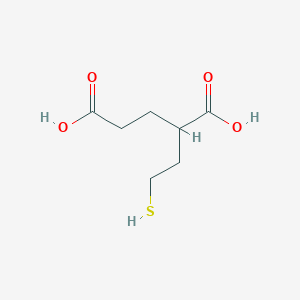



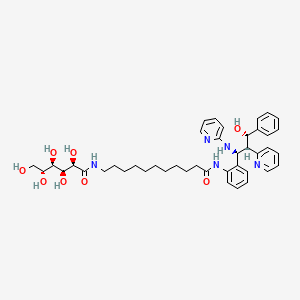

![3-(2-Methyl-2-aza-bicyclo[3.3.1]non-5-yl)-phenol](/img/structure/B3062464.png)


